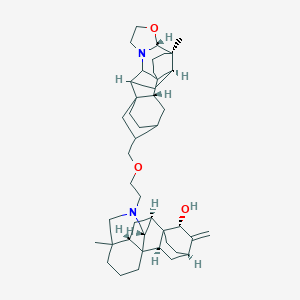
Pukeensine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pukeensine is a complex organic compound with the molecular formula C44H64N2O3 and a molecular weight of 669.01 g/mol It is known for its unique structure, which includes multiple fused rings and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pukeensine involves multiple steps, starting from simpler organic molecules. The key steps include cyclization reactions to form the fused ring structures, followed by functional group modifications. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound is still in the experimental stage, with research focused on optimizing the yield and purity of the compound. The process involves large-scale synthesis using batch reactors, followed by purification steps such as crystallization and chromatography to isolate the pure compound .
化学反应分析
Types of Reactions
Pukeensine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced analogs .
科学研究应用
Pukeensine has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: this compound has shown potential as a bioactive compound, with studies indicating its ability to interact with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an anti-inflammatory or anticancer agent.
作用机制
The mechanism of action of Pukeensine involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that this compound may influence signaling pathways related to inflammation and cell proliferation .
相似化合物的比较
Pukeensine can be compared with other similar compounds based on its structure and reactivity. Some of the similar compounds include:
Puerarin: Similar in structure but differs in its biological activity and applications.
Putrescine: Shares some structural features but has different chemical properties and uses.
Codeine: Although structurally different, it shares some pharmacological properties with this compound.
This compound stands out due to its unique combination of fused rings and functional groups, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
144442-84-2 |
|---|---|
分子式 |
C12H9F3N2O2 |
分子量 |
669 g/mol |
IUPAC 名称 |
(8R,9S,11R,13R,15S,16S)-5-methyl-12-methylidene-7-[2-[[(5R,6R,18R,19S)-5-methyl-7-oxa-10-azaheptacyclo[10.6.2.213,16.01,11.05,19.06,10.013,18]docosan-15-yl]methoxy]ethyl]-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-11-ol |
InChI |
InChI=1S/C44H64N2O3/c1-25-26-7-13-42(37(25)47)30-21-31-39(2)8-4-10-43(31,34(42)18-26)35(30)45(24-39)14-16-48-23-28-22-41-12-6-27(28)19-33(41)44-11-5-9-40(3)32(44)20-29(41)36(44)46-15-17-49-38(40)46/h26-38,47H,1,4-24H2,2-3H3/t26-,27?,28?,29?,30-,31+,32-,33-,34-,35-,36?,37-,38-,39?,40-,41?,42?,43?,44?/m1/s1 |
InChI 键 |
KVOUULIRGZGBLJ-KKRWWXOISA-N |
SMILES |
CC12CCCC34C1CC(C3N(C2)CCOCC5CC67CCC5CC6C89CCCC1(C8CC7C9N2C1OCC2)C)C12C4CC(CC1)C(=C)C2O |
手性 SMILES |
C[C@@]12CCCC34[C@@H]1CC(C3N5[C@@H]2OCC5)C67[C@H]4CC(CC6)C(C7)COCCN8CC9(CCCC12[C@H]9C[C@H]([C@H]18)C13[C@H]2C[C@@H](CC1)C(=C)[C@H]3O)C |
规范 SMILES |
CC12CCCC34C1CC(C3N(C2)CCOCC5CC67CCC5CC6C89CCCC1(C8CC7C9N2C1OCC2)C)C12C4CC(CC1)C(=C)C2O |
同义词 |
pukeensine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


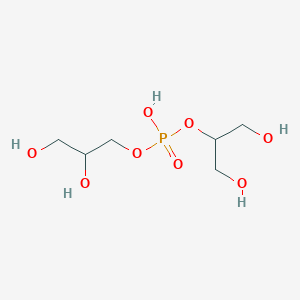
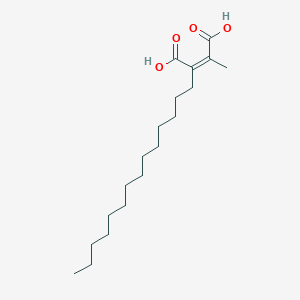
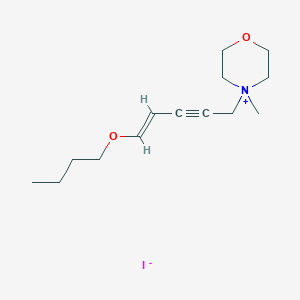
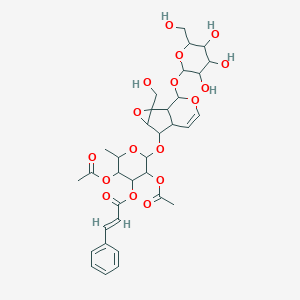
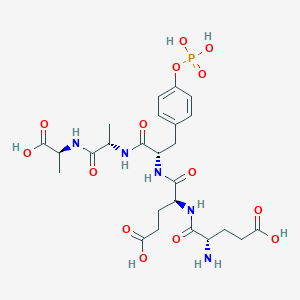
![(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile](/img/structure/B234887.png)
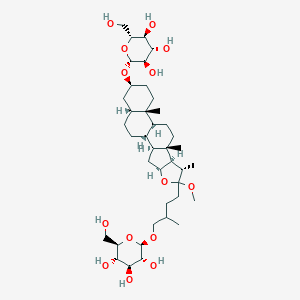
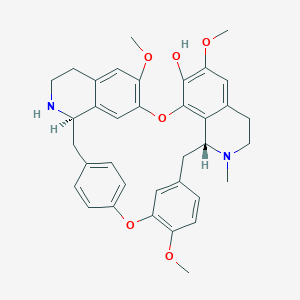

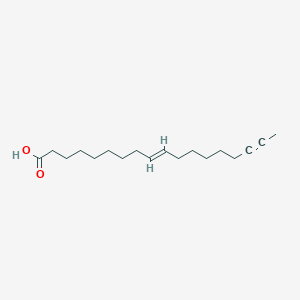
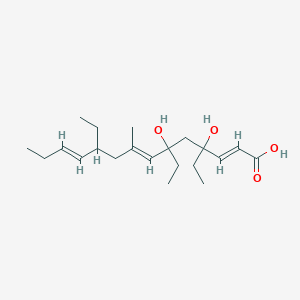
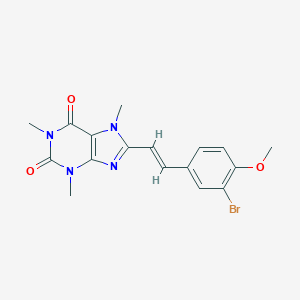
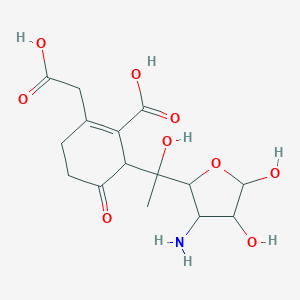
![N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234952.png)
